![molecular formula C33H37N5O5 B1218774 Dihydroegotamine](/img/structure/B1218774.png)
Dihydroegotamine
描述
Dihydroergotamine is an ergot alkaloid used primarily in the treatment of migraine and cluster headaches. It is a derivative of ergotamine, which is produced by the Claviceps purpurea fungus. Dihydroergotamine is known for its vasoconstrictive properties, which help alleviate migraine symptoms by narrowing the blood vessels in the brain .
准备方法
Synthetic Routes and Reaction Conditions: Dihydroergotamine is synthesized by hydrogenating ergotamine, which involves the reduction of the double bond at the 9 to 10 positions of the ergoline ring. This chemical modification results in a compound with greater α-adrenergic antagonist activity and lower arterial vasoconstriction compared to ergotamine .
Industrial Production Methods: The industrial production of dihydroergotamine involves the fermentation of Claviceps purpurea to produce ergotamine, followed by its hydrogenation to form dihydroergotamine. The process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield .
化学反应分析
Types of Reactions: Dihydroergotamine undergoes various chemical reactions, including:
Oxidation: Dihydroergotamine can be oxidized to form ergotamine.
Reduction: The hydrogenation of ergotamine to form dihydroergotamine is a reduction reaction.
Substitution: Dihydroergotamine can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for the reduction of ergotamine to dihydroergotamine.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize dihydroergotamine back to ergotamine.
Major Products:
Ergotamine: Formed through the oxidation of dihydroergotamine.
Dihydroergotamine: The primary product of the hydrogenation of ergotamine.
科学研究应用
Pharmacological Profile
DHE acts primarily as an agonist at several serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT1F. It also interacts with adrenergic and dopaminergic receptors, which contributes to its efficacy in treating migraines. The compound's pharmacokinetics differ significantly from those of ergotamine, making it a safer alternative with a lower incidence of adverse effects such as nausea and vomiting .
Migraine Treatment
DHE is primarily indicated for the treatment of both acute episodic and chronic migraines. It can be administered through various routes:
- Intravenous (IV)
- Intramuscular (IM)
- Subcutaneous (SC)
- Intranasal (IN)
The IV route is particularly effective for patients experiencing refractory migraines not responsive to triptans. Clinical trials have demonstrated that DHE can achieve adequate blood levels rapidly when administered intravenously, providing sustained relief from migraine symptoms .
Refractory Migraine Cases
For patients with migraines that do not respond to first-line treatments like triptans, DHE has shown significant efficacy. A study indicated that among patients treated with IV DHE every eight hours, a substantial percentage reported becoming headache-free within 48 hours .
Safety and Efficacy
DHE has a favorable safety profile compared to other migraine treatments. It is associated with fewer medication-overuse headaches and has a lower risk of cardiovascular side effects due to its reduced vasoconstrictive properties .
Table 1: Efficacy of Dihydroergotamine in Clinical Trials
Study Reference | Route of Administration | Sample Size | Pain Relief (%) | Sustained Relief (%) |
---|---|---|---|---|
Study A | IV | 55 | 89 | 71 |
Study B | IN | 37 | 61 | 38 |
Study C | IM | 54 | 49 | 39 |
These studies illustrate DHE's effectiveness across different administration routes, highlighting its utility in acute migraine management.
Recent Developments
Recent research has focused on improving delivery methods for DHE, particularly through intranasal formulations that enhance bioavailability. These developments aim to address the limitations associated with traditional oral routes, which suffer from erratic absorption and variable efficacy .
作用机制
Dihydroergotamine exerts its effects through a multi-modal mechanism of action involving interactions with serotonergic and adrenergic receptors. It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, causing vasoconstriction of intracranial blood vessels. Additionally, it interacts with dopamine and adrenergic receptors, contributing to its overall therapeutic effects .
相似化合物的比较
Ergotamine: A precursor to dihydroergotamine, with similar vasoconstrictive properties but higher arterial vasoconstriction and emetic potential.
Uniqueness: Dihydroergotamine is unique due to its multi-modal mechanism of action, which involves interactions with multiple receptor types. This makes it effective in treating migraines that do not respond well to other medications. Additionally, its lower arterial vasoconstriction and reduced emetic potential compared to ergotamine make it a safer option for many patients .
生物活性
Dihydroergotamine (DHE) is an ergot alkaloid that has been extensively studied for its biological activity, particularly in the treatment of migraines. This article provides a comprehensive overview of its mechanisms, efficacy, safety, and various routes of administration, supported by data tables and relevant case studies.
Dihydroergotamine functions primarily as a serotonin agonist , specifically targeting the 5-HT receptors (5-hydroxytryptamine). Its biological activity is characterized by:
- Agonism at 5-HT Receptors : DHE acts on several serotonin receptors, including:
- 5-HT1B and 5-HT1D : Inhibits nociceptive signaling and reduces the release of pro-inflammatory neuropeptides.
- 5-HT1F : Plays a role in decreasing glutamatergic activity in the trigeminal system, contributing to pain relief during migraine attacks.
This multifaceted receptor binding profile allows DHE to effectively manage migraine symptoms, especially in patients who do not respond adequately to other treatments like triptans .
Pharmacokinetics
The pharmacokinetic properties of DHE are crucial for understanding its biological activity:
- Bioavailability :
- Metabolism : DHE is primarily metabolized in the liver into several metabolites, with 8'-β-hydroxy dihydroergotamine being the most significant active metabolite. This metabolite exhibits equipotency at adrenergic and serotonin receptors .
- Half-life : DHE has a biphasic elimination half-life ranging from 0.7 to 1 hour for the initial phase and 10 to 13 hours for the terminal phase .
Efficacy in Migraine Treatment
Dihydroergotamine has demonstrated significant efficacy in treating acute migraines. A summary of clinical studies highlights its effectiveness compared to placebo and other treatments:
Drug/Dose | Relief (%) | Treatment Effect (%) | Freedom (%) |
---|---|---|---|
Dihydroergotamine Nasal Spray | 61 | 38 | Not reported |
Sumatriptan 100 mg | 59 | 30 | Not reported |
Levadex (Orally inhaled DHE) | 59 | 24 | Not reported |
In a double-blind study involving nasal spray formulations, DHE was significantly superior to placebo in reducing headache severity and relieving associated nausea . Furthermore, a study evaluating IV DHE found that approximately 67% of patients achieved headache freedom after treatment .
Safety Profile
The safety profile of dihydroergotamine is generally favorable, especially when compared to its predecessor, ergotamine. Key points include:
- Adverse Effects : Common side effects include nasopharyngeal irritation and nausea. The incidence of vascular side effects is lower than that observed with ergotamine due to DHE's reduced potency at the alpha-adrenergic receptors .
- Long-term Efficacy : A case study involving patients with chronic daily headaches indicated that 87% maintained improvement for up to two years after treatment with repetitive IV DHE .
Case Studies
-
Status Migrainosus Treatment :
A case report documented the successful use of IV DHE in a patient suffering from status migrainosus, highlighting rapid relief from severe migraine symptoms after administration . -
Chronic Migraine Management :
In another study involving chronic migraine patients treated with IV DHE, significant reductions in headache frequency and severity were reported over time, underscoring its utility in refractory cases .
属性
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRJRNZXALNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。